molecular formula C22H25N3O3S B5953900 N-[[1-[5-(methoxymethyl)thiophene-2-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide

N-[[1-[5-(methoxymethyl)thiophene-2-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide

Cat. No.: B5953900
M. Wt: 411.5 g/mol
InChI Key: RXBHWFLSAZELPV-UHFFFAOYSA-N
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Description

N-[[1-[5-(methoxymethyl)thiophene-2-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

N-[[1-[5-(methoxymethyl)thiophene-2-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, viral infections, and inflammatory disorders.

    Industry: Used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[[1-[5-(methoxymethyl)thiophene-2-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.

    1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole: Synthesized using Fischer indole synthesis

Uniqueness

N-[[1-[5-(methoxymethyl)thiophene-2-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide is unique due to its combination of indole, piperidine, and thiophene moieties, which contribute to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[[1-[5-(methoxymethyl)thiophene-2-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-28-14-17-8-9-20(29-17)22(27)25-10-4-5-15(13-25)12-23-21(26)19-11-16-6-2-3-7-18(16)24-19/h2-3,6-9,11,15,24H,4-5,10,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBHWFLSAZELPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(S1)C(=O)N2CCCC(C2)CNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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